molecular formula C14H9NO4S B6481965 9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 116436-32-9

9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B6481965
CAS No.: 116436-32-9
M. Wt: 287.29 g/mol
InChI Key: YDQLKRJCKPVXDL-UHFFFAOYSA-N
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Description

  • The monosodium salt of this compound is known as “alizarin red S” , which serves as a biological stain in histology .

Molecular Structure Analysis

The molecular formula of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is C15H8O3 . Its molecular weight is approximately 236.22 g/mol .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate has been determined using single-crystal X-ray diffraction. This research highlights the molecular mechanics and structural differences due to sulfonate substitution, impacting the electrochemical and photochemical behaviors of anthraquinone sulfonate derivatives (Gamag, Peake, & Simpson, 1993).

Singlet Diatomic Sulfur Generation

9,10-Epidithio-9,10-dihydroanthracene has been studied for its ability to generate singlet diatomic sulfur, a crucial intermediate in various chemical reactions (Andō, Sonobe, & Akasaka, 1987).

Palladium-Catalyzed Synthesis

Research shows the palladium-catalyzed coupling of 9,10-dibromoanthracene with various compounds, including sulfonamides, to form water-soluble symmetric 9,10-disubstituted anthracenes (Zeng & King, 2002).

Anticancer Agent Development

A study utilized computer-aided prediction and in vitro evaluation to identify potent anticancer agents among dithiocarbamate derivatives of 9,10-anthracenedione (Stasevych et al., 2017).

Reactivity with Nucleophilic Reagents

Research on the reactivity of 1,4-Diamino-9,10-dioxo-9,10-dihydroanthracene-2,3-dicarbonitriles towards nucleophilic reagents provides insights into their chemical behaviors (Adam & Winkler, 1983).

Fluorescent Material Development

The synthesis of phenylethynyl substituted aromatic compounds, including 9,10-bis(phenylethynyl)anthracene, offers potential applications in fluorescent materials for chemiluminescence (Hanhela & Paul, 1981).

Charge Transfer Properties

A study explored the electrochemical amphoteric nature of compounds with 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, revealing unusual redox behavior and charge transfer properties (Perepichka et al., 2002).

Selective Sulfurization of Olefins

Research on selective sulfurization using 9,10-epidithio-9,10-dihydroanthracene demonstrates its potential in forming dithiins and episulfides, highlighting the intermediacy of diatomic sulfur (Andō, Sonobe, & Akasaka, 1990).

Applications in Organic Electronics

The features and properties of 9,10-di(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene in molecular electronics are discussed, with applications ranging from molecular wires to photovoltaic devices (Brunetti, Lopez, Atienza, & Martín, 2012).

Biotransformation of Dyes

A study on the biotransformation of the anthraquinonic dye Acid Blue 62 by laccases highlights the enzymatic process and the resulting less toxic products (Pereira et al., 2009).

Mechanism of Action

  • Anti-inflammatory : In vitro studies have shown inhibition of inducible nitric oxide (iNO) and prostaglandin E2 via its action on murine macrophages .
  • Modulation of COX-2 : Molecular docking suggests that aloe emodin , from which this compound is derived, may modulate anti-inflammatory activity by affecting the expression of COX-2 .

Properties

IUPAC Name

9,10-dioxoanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO4S/c15-20(18,19)8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H,(H2,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQLKRJCKPVXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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